

Thermodynamic Profile of 6,7-Dihydro-4(5H)-benzofuranone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6,7-Dihydro-4(5H)-benzofuranone**

Cat. No.: **B090815**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **6,7-Dihydro-4(5H)-benzofuranone**, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document summarizes key thermodynamic data, details the experimental methodologies used for their determination, and presents a relevant synthetic pathway. The information is intended to be a valuable resource for researchers and professionals involved in the study and application of this compound.

Core Thermodynamic Data

The thermodynamic properties of **6,7-Dihydro-4(5H)-benzofuranone** have been determined through a combination of experimental measurements and computational studies. The key quantitative data are summarized in the tables below. These values are essential for understanding the energetic landscape of the molecule, which is critical for reaction design, process optimization, and computational modeling.

Table 1: Experimentally Determined Molar Enthalpies of **6,7-Dihydro-4(5H)-benzofuranone** at T = 298.15 K

Thermodynamic Parameter	Symbol	Value (kJ·mol ⁻¹)	Method
Standard Molar Enthalpy of Formation (gaseous phase)	$\Delta fH_m^\circ(g)$	-226.0 ± 2.8	Derived from calorimetry
Standard Molar Enthalpy of Formation (liquid phase)	$\Delta fH_m^\circ(l)$	Data not available	Static Bomb Calorimetry
Standard Molar Enthalpy of Vaporization	$\Delta_{\text{vap}}H_m^\circ$	Data not available	Calvet Microcalorimetry

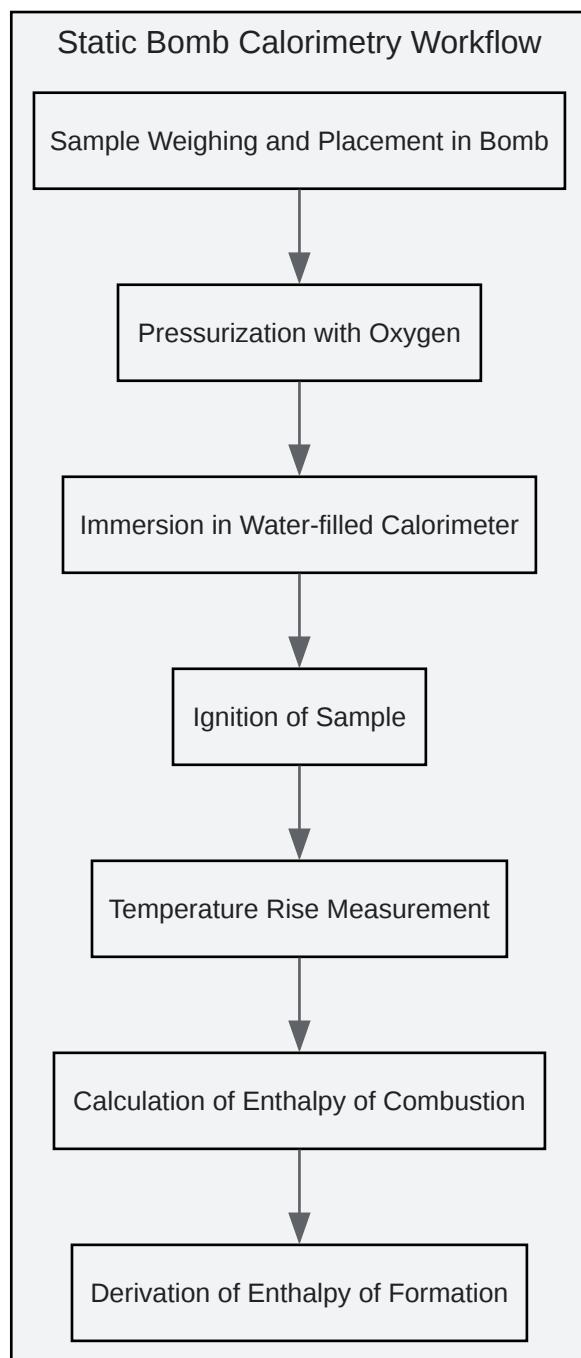
Note: The standard molar enthalpy of formation in the gaseous phase is a derived value based on the experimental determination of the standard molar enthalpy of formation in the liquid phase and the standard molar enthalpy of vaporization. While the abstract of the primary source indicates these values were measured, the specific experimental values for the liquid phase enthalpy of formation and the enthalpy of vaporization were not available in the publicly accessible literature at the time of this guide's compilation.[\[1\]](#)

Experimental Protocols

The determination of the thermodynamic properties of **6,7-Dihydro-4(5H)-benzofuranone** relies on precise calorimetric techniques. The following sections detail the principles and general procedures for the experimental methods cited.

Static Bomb Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the liquid phase ($\Delta fH_m^\circ(l)$) of **6,7-Dihydro-4(5H)-benzofuranone** was determined using static bomb calorimetry.[\[1\]](#) This technique measures the heat of combustion of a substance at constant volume.


Methodology:

- Sample Preparation: A precisely weighed sample of **6,7-Dihydro-4(5H)-benzofuranone** is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is

positioned in contact with the sample.

- Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
- Immersion: The bomb is placed in a well-insulated outer container (calorimeter) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.
- Ignition: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat.
- Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully recorded.
- Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid). The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's Law.

A general workflow for this experimental setup is illustrated below.

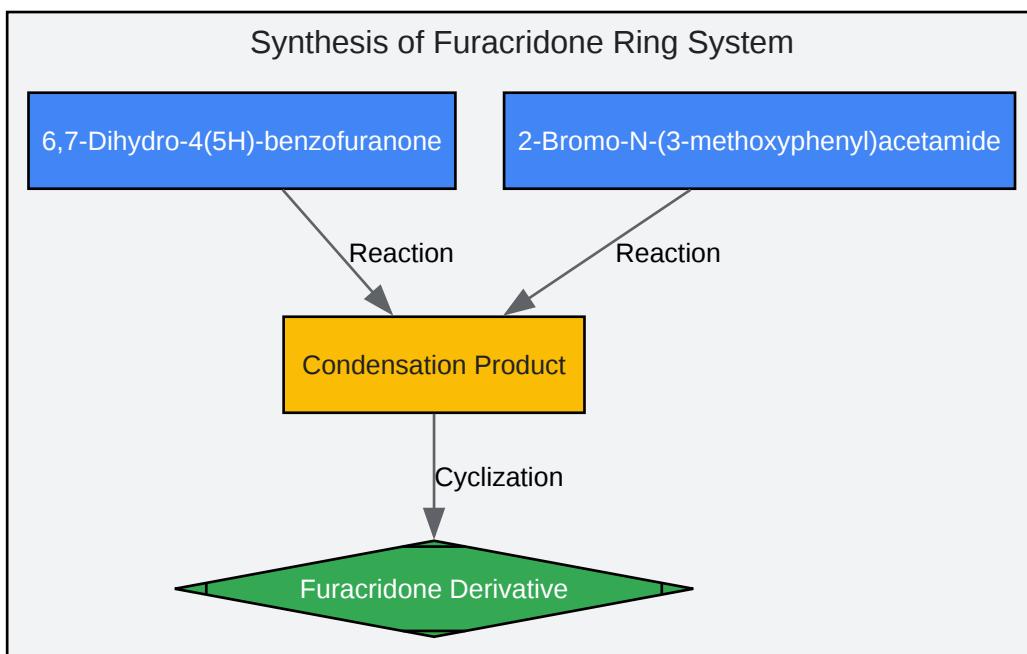
[Click to download full resolution via product page](#)

Static Bomb Calorimetry Experimental Workflow

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization ($\Delta_{\text{vap}}H_{\text{m}^{\circ}}$) of **6,7-Dihydro-4(5H)-benzofuranone** was measured using Calvet microcalorimetry.^[1] This technique is a highly sensitive method for

measuring small heat effects.


Methodology:

- Sample Introduction: A small, accurately weighed sample of liquid **6,7-Dihydro-4(5H)-benzofuranone** is introduced into a sample cell within the calorimeter.
- Isothermal Conditions: The calorimeter is maintained at a constant temperature (isothermal).
- Vaporization: The sample is vaporized under controlled conditions (e.g., by dropping the sample into a heated zone or by applying a vacuum).
- Heat Flow Measurement: The energy required to vaporize the sample is measured by a series of thermocouples (a thermopile) that surround the sample cell. This heat flow is detected as a temperature difference between the sample cell and a reference cell.
- Signal Integration: The signal from the thermopile is integrated over time to determine the total heat absorbed during the vaporization process.
- Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the sample.

Synthetic Pathway Visualization

6,7-Dihydro-4(5H)-benzofuranone serves as a key intermediate in the synthesis of more complex heterocyclic structures. One notable application is in the construction of the furacridone ring system. The reaction involves the condensation of **6,7-Dihydro-4(5H)-benzofuranone** with 2-bromo-N-(3-methoxyphenyl)acetamide.

The logical flow of this synthetic transformation is depicted in the following diagram.

[Click to download full resolution via product page](#)

Furacridone Synthesis Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ThermoML:J. Chem. Thermodyn. 2013, 56, 83-88 [trc.nist.gov]
- To cite this document: BenchChem. [Thermodynamic Profile of 6,7-Dihydro-4(5H)-benzofuranone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090815#thermodynamic-properties-of-6-7-dihydro-4-5h-benzofuranone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com